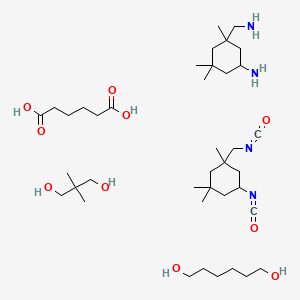![molecular formula C24H19N3 B14618289 2'-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl][1,1'-biphenyl]-2-amine CAS No. 60595-30-4](/img/structure/B14618289.png)
2'-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl][1,1'-biphenyl]-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl][1,1’-biphenyl]-2-amine is an organic compound characterized by the presence of a diazenyl group (-N=N-) linking two biphenyl units
Vorbereitungsmethoden
The synthesis of 2’-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl][1,1’-biphenyl]-2-amine typically involves the coupling of an aryl diazonium ion with a primary or secondary amine . The reaction conditions often include the use of solvents such as acetonitrile or methanol, and the process may be facilitated by the presence of a catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The diazenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the diazenyl group can yield amines or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the biphenyl rings, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2’-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl][1,1’-biphenyl]-2-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it useful in studying molecular interactions and biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2’-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl][1,1’-biphenyl]-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diazenyl group can participate in electron transfer reactions, influencing various biochemical pathways. The biphenyl units provide structural stability and facilitate interactions with hydrophobic regions of target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other diazenyl-substituted biphenyls and related aromatic azo compounds. Compared to these, 2’-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl][1,1’-biphenyl]-2-amine is unique due to its specific structural configuration and the presence of two biphenyl units.
Eigenschaften
CAS-Nummer |
60595-30-4 |
|---|---|
Molekularformel |
C24H19N3 |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
2-[2-[(2-phenylphenyl)diazenyl]phenyl]aniline |
InChI |
InChI=1S/C24H19N3/c25-22-15-7-4-13-20(22)21-14-6-9-17-24(21)27-26-23-16-8-5-12-19(23)18-10-2-1-3-11-18/h1-17H,25H2 |
InChI-Schlüssel |
JARLRKWFABHOGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=NC3=CC=CC=C3C4=CC=CC=C4N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



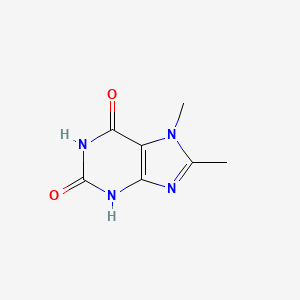
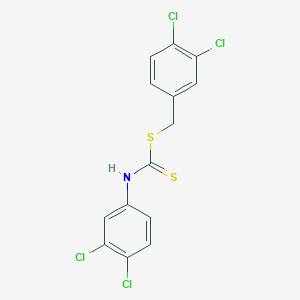
![(1E)-3-(4-Nitrophenyl)-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14618226.png)
![4-Hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14618228.png)
![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B14618230.png)
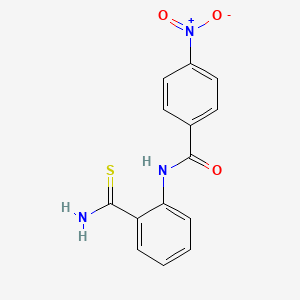
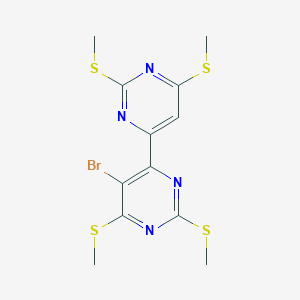
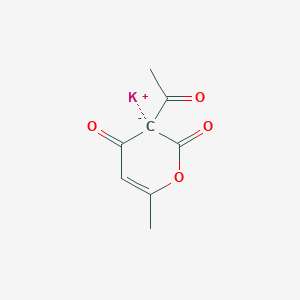
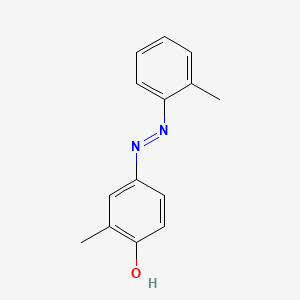
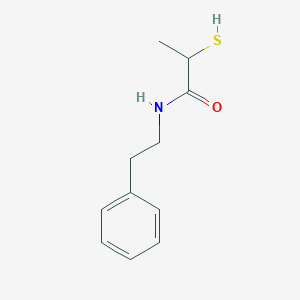
![1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine](/img/structure/B14618281.png)
![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14618290.png)
